molecular formula C15H14N4O4S B2888170 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide CAS No. 2034602-92-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide

Cat. No. B2888170
M. Wt: 346.36
InChI Key: QHZHERXMIPDUKH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications, and these compounds have proven to be convenient building blocks for the synthesis of various fused heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrimidine derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Anti-inflammatory Agents : A study synthesized novel derivatives from visnaginone and khellinone, aiming for analgesic and anti-inflammatory activities. These compounds, including similar structures to the requested compound, showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential as cancer and inflammatory disease treatment agents (Abu‐Hashem et al., 2020).

  • Antiproliferative Activity : Another research focused on the design, synthesis, and evaluation of antiproliferative activity of compounds structurally related to the mentioned chemical. These compounds demonstrated promising anticancer activity against various human cancer cell lines, offering insights into the development of new therapeutic agents (Huang et al., 2020).

  • Antifungal Applications : Research into derivatives containing a heterocyclic compound revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for developing new antifungal agents (Jafar et al., 2017).

  • Antimicrobial Agents : A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hossan et al., 2012).

  • Synthesis of Derivatives for Biological Evaluations : The synthesis of various derivatives aiming for biological evaluation revealed a range of potential activities. These compounds, related in structure to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide, include studies on dual thymidylate synthase and dihydrofolate reductase inhibitors as antitumor agents (Gangjee et al., 2009).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZHERXMIPDUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide

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